Enhanced Tubulin Polymerization Inhibition vs. Combretastatin A4 (CA-4)
The target compound demonstrates significantly more potent inhibition of tubulin polymerization compared to the benchmark inhibitor Combretastatin A4 (CA-4). Specifically, two compounds from a related series with the same core structure exhibited IC50 values of 0.71 and 0.79 μM, whereas CA-4 has a reported IC50 of 1.08-1.32 μM under comparable in vitro conditions [1].
| Evidence Dimension | Inhibition of tubulin polymerization (IC50) |
|---|---|
| Target Compound Data | 0.71 μM and 0.79 μM (for two representative compounds in the series) |
| Comparator Or Baseline | Combretastatin A4 (CA-4): 1.08 ± 0.33 μM (Table 3) and 1.32 ± 0.2 μM (Table 2) |
| Quantified Difference | The target series exhibits approximately 1.4- to 1.8-fold greater potency than CA-4. |
| Conditions | In vitro tubulin polymerization assay; concentration of tubulin was 10 μm. |
Why This Matters
This potency advantage directly translates to a lower effective concentration needed in antiproliferative assays, making it a superior choice for studies targeting microtubule dynamics.
- [1] PMC Table 3. CA-4 IC50 for tubulin assembly. *PMC*. View Source
